

# Spectroscopic Profile of Z-Aib-OH: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Z-Aib-OH

Cat. No.: B554592

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyloxycarbonyl- $\alpha$ -aminoisobutyric acid (**Z-Aib-OH**), a crucial building block in peptide synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Z-Aib-OH** in solution. The proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectra provide detailed information about the chemical environment of each atom.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **Z-Aib-OH** is characterized by distinct signals corresponding to the protons of the aminoisobutyric acid moiety, the benzyloxycarbonyl protecting group, and the carboxylic acid.

| Proton                                    | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration |
|---|----------------------------------|--------------|-------------|
| Methyl (2 x CH <sub>3</sub> )             | ~1.5                             | Singlet      | 6H          |
| Methylene (CH <sub>2</sub> )              | ~5.1                             | Singlet      | 2H          |
| Aromatic (C <sub>6</sub> H <sub>5</sub> ) | ~7.3                             | Multiplet    | 5H          |
| Carboxylic Acid (OH)                      | Variable (broad)                 | Singlet      | 1H          |
| Amide (NH)                                | Variable (broad)                 | Singlet      | 1H          |

Note: The chemical shifts of the carboxylic acid and amide protons are variable and depend on the solvent and concentration.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon  | Chemical Shift ( $\delta$ , ppm) |
|---|----------------------------------|
| Methyl (2 x CH <sub>3</sub> )                         | ~25                              |
| Quaternary Carbon (C(CH <sub>3</sub> ) <sub>2</sub> ) | ~57                              |
| Methylene (CH <sub>2</sub> )                          | ~67                              |
| Aromatic (C <sub>6</sub> H <sub>5</sub> )             | ~128-136                         |
| Urethane Carbonyl (C=O)                               | ~156                             |
| Carboxylic Acid Carbonyl (C=O)                        | ~178                             |

## Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **Z-Aib-OH** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.

Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.

Data Acquisition:

- $^1\text{H}$  NMR: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR: A proton-decoupled carbon experiment is typically used. A larger number of scans is usually required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Z-Aib-OH** based on their characteristic vibrational frequencies.

| Functional Group      | Vibrational Mode | Frequency ( $\text{cm}^{-1}$ ) | Intensity     |
|-----------------------|------------------|--------------------------------|---------------|
| O-H (Carboxylic Acid) | Stretching       | 3300-2500                      | Broad, Strong |
| N-H (Amide)           | Stretching       | ~3300                          | Medium        |
| C-H (Aromatic)        | Stretching       | ~3100-3000                     | Medium        |
| C-H (Aliphatic)       | Stretching       | ~2980-2850                     | Medium        |
| C=O (Carboxylic Acid) | Stretching       | ~1710                          | Strong        |
| C=O (Urethane)        | Stretching       | ~1690                          | Strong        |
| C=C (Aromatic)        | Stretching       | ~1600, ~1495                   | Medium        |
| C-O                   | Stretching       | ~1250                          | Strong        |

## Experimental Protocol for IR Spectroscopy

Sample Preparation: For solid-state analysis, a small amount of **Z-Aib-OH** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be

prepared by grinding the sample with a few drops of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400  $\text{cm}^{-1}$ ). A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Z-Aib-OH**, confirming its identity.

| Ion                        | m/z    | Identity                          |
|----------------------------|--------|-----------------------------------|
| $[\text{M}+\text{H}]^+$    | 238.11 | Molecular ion (protonated)        |
| $[\text{M}+\text{Na}]^+$   | 260.09 | Sodium adduct                     |
| $[\text{M}-\text{COOH}]^+$ | 192.11 | Loss of carboxylic acid group     |
| $[\text{C}_7\text{H}_7]^+$ | 91.05  | Tropylium ion (from benzyl group) |

## Experimental Protocol for Mass Spectrometry

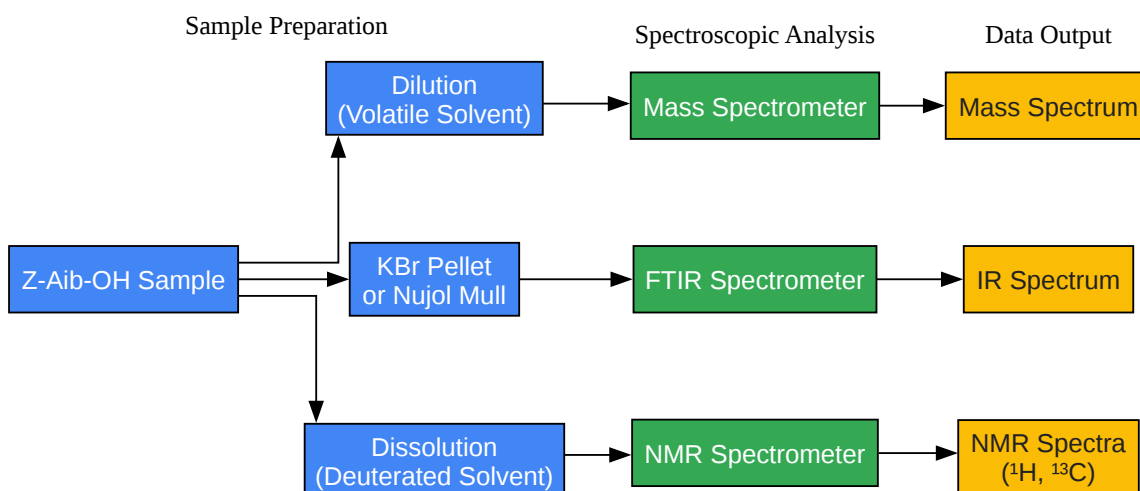
Sample Preparation: A dilute solution of **Z-Aib-OH** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode. The mass-to-charge ratio (m/z) of the ions is recorded.

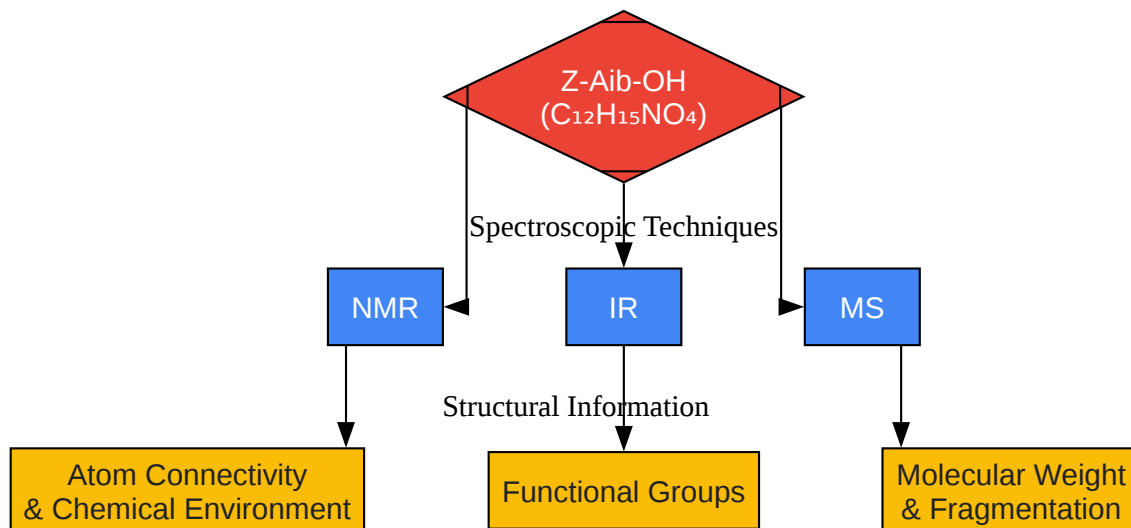
## Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the spectroscopic analysis of **Z-Aib-OH** and a conceptual representation of the information obtained from each technique.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **Z-Aib-OH**.



[Click to download full resolution via product page](#)

Caption: Information derived from different spectroscopic techniques for **Z-Aib-OH**.

- To cite this document: BenchChem. [Spectroscopic Profile of Z-Aib-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554592#spectroscopic-data-nmr-ir-ms-for-z-aib-oh\]](https://www.benchchem.com/product/b554592#spectroscopic-data-nmr-ir-ms-for-z-aib-oh)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)